Regioisomeric Discrimination: 1,3-Benzothiazine-1,1-dioxide vs. 1,2-Benzothiazine-1,1-dioxide in Antibacterial Target Engagement
The 1,3-benzothiazin-4-one 1,1-dioxide scaffold is the mandatory core for DprE1 inhibition, the validated target of clinical-stage antitubercular agents BTZ043 and PBTZ169 [1]. In contrast, 1,2-benzothiazine 1,1-dioxide derivatives (20 compounds tested) exhibit non-specific Gram-positive antibacterial activity via membrane disruption, with the most potent analog (compound 6g) showing an MIC of 0.00975 mg/mL against Staphylococcus aureus—a value that is 3–4 orders of magnitude higher (i.e., weaker) than the nanomolar MICs of 1,3-benzothiazinone-based BTZ043 against M. tuberculosis (MIC = 1 ng/mL, 2.3 nM) [2][3]. No 1,2-benzothiazine 1,1-dioxide derivative has demonstrated DprE1 inhibition or anti-mycobacterial activity in any published study [2].
| Evidence Dimension | Antibacterial mechanism and target engagement (target-based vs. non-specific) |
|---|---|
| Target Compound Data | 1,3-Benzothiazin-4-one 1,1-dioxide scaffold yields BTZ043 with DprE1 IC₅₀ < 8 µM and MIC = 2.3 nM against M. tuberculosis H37Rv |
| Comparator Or Baseline | 1,2-Benzothiazine 1,1-dioxide series: Best compound 6g MIC = 0.00975 mg/mL (≈49 µM) against S. aureus; no DprE1 inhibition observed |
| Quantified Difference | MIC potency difference > 20,000-fold; target selectivity is absolute (DprE1 vs. membrane disruption) |
| Conditions | M. tuberculosis H37Rv broth microdilution (BTZ043); S. aureus ATCC strains serial microdilution (1,2-benzothiazine series) |
Why This Matters
Procurement of the 1,3-regioisomer is essential for any DprE1-targeted antitubercular program; the 1,2-regioisomer is mechanistically incapable of engaging this clinically validated target.
- [1] Batt, S. M., Jabeen, T., Bhowruth, V., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proc Natl Acad Sci USA, 109(28), 11354–11359. DOI: 10.1073/pnas.1205735109. View Source
- [2] Dudek-Wicher, R. K., Szczęśniak-Sięga, B. M., Wiglusz, R. J., Janczak, J., Bartoszewicz, M., & Junka, A. F. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3503. DOI: 10.3390/molecules25153503. View Source
- [3] Makarov, V., Manina, G., Mikusova, K., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801–804. DOI: 10.1126/science.1171583. View Source
